Cloroperone

Description

See also: Cloroperone Hydrochloride (active moiety of).

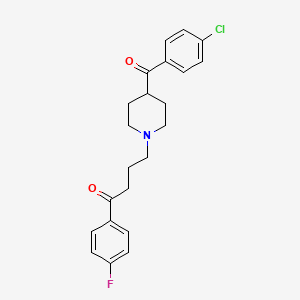

Structure

3D Structure

Properties

CAS No. |

61764-61-2 |

|---|---|

Molecular Formula |

C22H23ClFNO2 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

4-[4-(4-chlorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C22H23ClFNO2/c23-19-7-3-17(4-8-19)22(27)18-11-14-25(15-12-18)13-1-2-21(26)16-5-9-20(24)10-6-16/h3-10,18H,1-2,11-15H2 |

InChI Key |

OCXLBOACUPDBRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F |

Other CAS No. |

61764-61-2 |

Related CAS |

55695-56-2 (hydrochloride) |

Synonyms |

4-(4-(4-chlorobenzoyl)piperidinyl)-1-(4-fluorophenyl)-1-butanone 4-(4-(p-chlorobenzoyl)piperidino)-4'-fluorobutyrophenone AHR 6134 cloroperone cloroperone hydrochloride oxalate of cloroperone RMI 9901 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cloroperone

For Researchers, Scientists, and Drug Development Professionals

Cloroperone is a typical antipsychotic agent belonging to the butyrophenone class of drugs.[1][2] Its therapeutic effects are primarily utilized in the management of psychotic disorders.[1] This guide delineates the core mechanism of action of this compound, focusing on its pharmacodynamics, associated signaling pathways, and the experimental protocols used for its characterization.

Pharmacodynamics: Receptor Binding Profile

The principal mechanism of action for this compound, like other butyrophenone antipsychotics, is the blockade of dopamine D2 receptors in the central nervous system.[1][3] This antagonism in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, alleviating positive symptoms such as hallucinations and delusions.[3]

While specific quantitative binding data for this compound is not widely published, the profile can be inferred from its structural class. Butyrophenones are characterized by a high affinity for the dopamine D2 receptor. Their interaction with other receptors, such as serotonin (5-HT), alpha-adrenergic, and histaminergic receptors, is generally less potent but contributes to their overall pharmacological and side-effect profile.[3][4] For comparative purposes, the binding affinities of haloperidol, a well-studied butyrophenone, are presented below.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Haloperidol

| Receptor | Haloperidol (Ki, nM) |

| Dopamine D₂ | 0.5 - 1.5 |

| Dopamine D₄ | 5 |

| Serotonin 5-HT₂ₐ | 25 - 50 |

| α₁-Adrenergic | 8 - 20 |

| Histamine H₁ | ~1000 |

| Muscarinic M₁ | >1000 |

Data synthesized from publicly available pharmacological databases and research literature. Actual values may vary between studies.

Core Signaling Pathway: D₂ Receptor Antagonism

This compound functions as a competitive antagonist at the dopamine D₂ receptor. D₂ receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequent downstream signaling through protein kinase A (PKA). By blocking dopamine's access to the receptor, this compound prevents this signaling cascade, thereby reducing dopaminergic neurotransmission.

Caption: Antagonistic action of this compound at the Dopamine D₂ receptor signaling cascade.

Experimental Protocols: Characterizing Receptor Interaction

The quantitative data presented in pharmacodynamic profiles are typically determined through a series of in-vitro experiments. A cornerstone of this characterization is the radioligand binding assay.

This experimental protocol is designed to determine the affinity of an unlabeled drug (the "competitor," e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.

Experimental Workflow:

Caption: Standard experimental workflow for a competitive radioligand binding assay.

Key Steps and Considerations:

-

Tissue Preparation: The choice of tissue is critical. For D₂ receptors, the striatum is often used due to its high receptor density. The tissue is homogenized and centrifuged to isolate a membrane fraction containing the receptors.

-

Incubation: The assay is performed in tubes or microplates. A constant, low concentration of a high-affinity radioligand (like [³H]-Spiperone for D₂ receptors) is added along with a range of concentrations of the unlabeled competitor drug (this compound).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

-

Kᵢ Calculation: The IC₅₀ is not a direct measure of affinity. It is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

This protocol allows for a precise determination of the drug's affinity for its target, providing the foundational data for understanding its mechanism of action and potential therapeutic dose.

References

- 1. Butyrophenones: Characteristics of Atypical Antipsychotics - Terapia Online Madrid | Mentes Abiertas Psicología [mentesabiertaspsicologia.com]

- 2. Butyrophenone | drug | Britannica [britannica.com]

- 3. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 4. Haloperidol - Wikipedia [en.wikipedia.org]

The Pharmacokinetics and Pharmacodynamics of Cloroperone: A Technical Guide

Disclaimer: Publicly available scientific literature on the specific pharmacokinetic and pharmacodynamic properties of Cloroperone is limited. This guide synthesizes the available information on this compound and supplements it with data from the broader class of butyrophenone antipsychotics, to which it belongs. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that many properties are inferred from related compounds.

Introduction

This compound (CAS RN: 61764-61-2) is a butyrophenone derivative, a class of typical antipsychotic agents.[1][2] Like other drugs in this class, such as the well-studied haloperidol, this compound's primary mechanism of action is believed to involve the antagonism of dopamine D2 receptors in the central nervous system.[3][4] This guide provides a comprehensive overview of the anticipated pharmacokinetic and pharmacodynamic profile of this compound, based on its chemical class and the established properties of butyrophenones.

Pharmacodynamics

The pharmacodynamic effects of butyrophenone antipsychotics are primarily mediated by their interaction with various neurotransmitter receptors in the brain.[3]

Receptor Binding Profile

Table 1: Anticipated Receptor Binding Profile of this compound (based on the Butyrophenone Class)

| Receptor | Anticipated Affinity | Potential Clinical Effect |

| Dopamine D2 | High | Antipsychotic efficacy (reduction of positive symptoms) |

| Dopamine D1 | Low to Moderate | Contributes to antipsychotic effect |

| Serotonin 5-HT2A | Moderate | Potential to mitigate extrapyramidal symptoms |

| Alpha-1 Adrenergic | Moderate to High | Orthostatic hypotension, dizziness |

| Histamine H1 | Low to Moderate | Sedation, weight gain |

| Muscarinic M1 | Low | Low incidence of anticholinergic side effects |

Data is extrapolated from the general binding characteristics of butyrophenone antipsychotics.

Signaling Pathways

The primary signaling pathway affected by this compound, as a butyrophenone, is the dopamine signaling cascade. By blocking D2 receptors, it inhibits the downstream signaling pathways typically activated by dopamine. This modulation is central to its antipsychotic effect.

References

Cloroperone: A Technical Guide for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloroperone, a butyrophenone derivative, has emerged as a valuable tool in neuroscience research, primarily owing to its potent interaction with key neurotransmitter systems implicated in various psychiatric and neurological disorders. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacological attributes, experimental applications, and the underlying signaling mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed methodologies and quantitative data to facilitate the integration of this compound into neuroscience research protocols.

Introduction

This compound is a psychoactive compound belonging to the butyrophenone class of drugs, a group known for its members' antipsychotic properties. Its primary mechanism of action is the antagonism of dopamine and serotonin receptors. The study of this compound and similar compounds provides crucial insights into the pathophysiology of disorders such as schizophrenia, psychosis, and other conditions involving dysregulation of dopaminergic and serotonergic neurotransmission. This guide will detail the available quantitative data on this compound's receptor binding profile, provide hypothetical yet detailed experimental protocols for its use in key neuroscience research techniques, and visualize the signaling pathways it modulates.

Chemical Properties

A foundational understanding of this compound's chemical characteristics is essential for its application in research settings.

| Property | Value |

| Chemical Formula | C₂₂H₂₃ClFNO₂ |

| Molecular Weight | 387.88 g/mol |

| CAS Number | 61764-61-2 |

| IUPAC Name | 4-(4-(4-chlorobenzoyl)piperidin-1-yl)-1-(4-fluorophenyl)butan-1-one |

| Class | Butyrophenone |

Pharmacological Profile: Receptor Binding Affinity

The therapeutic and research utility of this compound is defined by its affinity for various neurotransmitter receptors. While comprehensive public data on this compound's binding profile is limited, available information points to it being a potent 5-HT₂ receptor inhibitor. For a broader context, the binding affinities of the well-characterized butyrophenone, haloperidol, are presented alongside the known affinity of this compound. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.[1]

| Receptor Subtype | This compound Ki (nM) | Haloperidol Ki (nM) |

| Serotonin 5-HT₂A | 4.5 | 1.8 |

| Dopamine D₂ | Data not available | 1.2 |

| Dopamine D₁ | Data not available | 19 |

| Dopamine D₃ | Data not available | 0.7 |

| Dopamine D₄ | Data not available | 5.1 |

| Serotonin 5-HT₁A | Data not available | 2300 |

| Serotonin 5-HT₂C | Data not available | 31 |

Note: The Ki value for this compound is from a commercial source and may not be from peer-reviewed literature. Haloperidol data is provided for comparative purposes.

Functional Activity

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to the study of this compound. These are based on established techniques in neuroscience and can be adapted for the specific research questions involving this compound.

Radioligand Binding Assay

This protocol outlines the procedure to determine the binding affinity (Ki) of this compound for the 5-HT₂A receptor.[4][5][6][7]

Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT₂A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A receptor

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., Tris-HCl, MgCl₂)

-

Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist)

-

Non-labeled competitor: this compound

-

Scintillation cocktail

-

96-well filter plates

-

Filtration apparatus

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Culture and harvest HEK293-5HT₂A cells.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in fresh buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of [³H]Ketanserin to each well.

-

Add increasing concentrations of unlabeled this compound to the wells (competition assay).

-

Include wells with radioligand only (total binding) and wells with radioligand and a high concentration of a known 5-HT₂A antagonist (e.g., unlabeled ketanserin) to determine non-specific binding.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Allow the filters to dry.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on dopamine release in the striatum of a rodent model.[2][8][9]

Objective: To assess the effect of systemic administration of this compound on extracellular dopamine levels in the rat striatum.

Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Surgical tools

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for injection

-

HPLC system with electrochemical detection (HPLC-ED)

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgically expose the skull and drill a small hole over the target brain region (striatum).

-

Slowly lower the microdialysis probe into the striatum to the desired coordinates.

-

Secure the probe to the skull with dental cement.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, connect the probe to the perfusion pump and fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a set period (e.g., 1-2 hours).

-

Administer this compound systemically (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals for several hours post-injection.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for dopamine content using HPLC-ED.

-

The HPLC system separates dopamine from other neurochemicals, and the electrochemical detector quantifies its concentration.

-

-

Data Analysis:

-

Express the dopamine concentrations in the post-injection samples as a percentage of the average baseline concentration.

-

Plot the percentage change in dopamine concentration over time.

-

Use appropriate statistical tests to determine if this compound administration significantly alters extracellular dopamine levels compared to baseline or a vehicle control group.

-

Signaling Pathways

This compound's primary effects are mediated through its interaction with 5-HT₂A and D₂ receptors, which are G-protein coupled receptors (GPCRs).

5-HT₂A Receptor Signaling

The 5-HT₂A receptor is coupled to the Gq alpha subunit. Antagonism of this receptor by this compound would block the downstream signaling cascade initiated by serotonin.

Caption: Antagonism of the 5-HT₂A receptor by this compound.

D₂ Receptor Signaling

The D₂ receptor is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase. As a D₂ antagonist, this compound would block the inhibitory effect of dopamine on cAMP production.

Caption: Antagonism of the D₂ receptor by this compound.

Experimental Workflow

The logical flow of experiments to characterize a compound like this compound typically follows a hierarchical approach from in vitro to in vivo studies.

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound represents a significant research tool for dissecting the complex roles of the serotonergic and dopaminergic systems in brain function and disease. While a complete public pharmacological profile remains to be fully elucidated, its potent 5-HT₂ receptor antagonism makes it a valuable compound for investigating the therapeutic potential of targeting this system. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their neuroscience investigations, ultimately contributing to a deeper understanding of neuropsychiatric disorders and the development of novel therapeutic strategies.

References

- 1. simpleandpractical.com [simpleandpractical.com]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buphedrone - Wikipedia [en.wikipedia.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis | Journal of Neuroscience [jneurosci.org]

- 9. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]

The Butyrophenone Revolution: A Technical History of a Foundational Antipsychotic Class

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical development of butyrophenone antipsychotics, a class of drugs that revolutionized the treatment of schizophrenia and other psychotic disorders. From their serendipitous discovery to their elucidation as potent dopamine receptor antagonists, this document provides a detailed examination of the key compounds, experimental methodologies, and scientific milestones that defined this critical chapter in psychopharmacology.

The Dawn of a New Era: The Discovery of Haloperidol

The story of butyrophenones begins in the 1950s at the Belgian pharmaceutical company Janssen Pharmaceutica, under the leadership of Dr. Paul Janssen.[1] Initially, Janssen's team was focused on developing novel analgesics, synthesizing derivatives of pethidine (meperidine).[2] This research led them to explore related chemical structures, and in a pivotal shift, they decided to replace the propiophenone group in their existing compounds with a butyrophenone moiety.[2]

This structural modification resulted in a series of compounds with unexpected pharmacological properties. While screening these new molecules in animal models, Janssen's team observed that one particular compound, designated R 1625, induced a state of calmness and reduced motor activity in rodents, reminiscent of the effects of the then-new antipsychotic chlorpromazine.[3] However, R 1625 showed weak analgesic effects.[3] Synthesized on February 11, 1958, by Bert Hermans, this compound would soon be known as haloperidol.[4]

Initial animal experiments revealed that haloperidol was significantly more potent than chlorpromazine in producing neuroleptic effects.[4] This promising preclinical data prompted the first human trials later that year. Psychiatrists at the Liege Hospital administered haloperidol to patients experiencing states of agitation, with the first clinical publication on its effects appearing on October 28, 1958.[4] Subsequent clinical studies confirmed its potent antipsychotic properties, particularly its efficacy against delusions and hallucinations.[4]

Structure-Activity Relationship (SAR) and the Expansion of the Butyrophenone Class

The discovery of haloperidol spurred a wave of research into the structure-activity relationships of butyrophenones, leading to the synthesis and evaluation of numerous analogues. The general structure of a butyrophenone antipsychotic consists of a fluorinated phenyl ring attached to a carbonyl group, a three-carbon propyl chain, and a tertiary amine, typically incorporated into a piperidine ring.

Key SAR findings for the butyrophenone class include:

-

Fluorophenyl Group: A fluorine atom at the para-position of the phenyl ring is crucial for optimal antipsychotic activity.[5]

-

Carbonyl Group: The ketone (C=O) group is generally required for high potency. Replacing it with other functional groups tends to decrease activity.[6]

-

Propyl Chain: A three-carbon chain (n=3) between the ketone and the nitrogen atom is optimal. Lengthening or shortening this chain reduces antipsychotic potency.[5]

-

Tertiary Amine: A basic tertiary amine is essential for activity. Incorporating this nitrogen into a cyclic structure, such as a piperidine ring, enhances potency.[5]

-

4-Substituted Piperidine Ring: The substituent at the 4-position of the piperidine ring significantly influences the compound's properties. An aromatic group at this position is often present in potent butyrophenones.[5]

Following these principles, Janssen and other research groups developed a range of butyrophenone antipsychotics, each with a unique profile of potency and side effects. Notable early examples include:

-

Trifluperidol: A more potent analogue of haloperidol, discovered in 1959.[7]

-

Benperidol: One of the most potent butyrophenones, reported to be approximately 200 times more potent than chlorpromazine.[8]

-

Spiperone: A potent D2 antagonist also exhibiting high affinity for serotonin receptors.[9]

-

Droperidol: A short-acting neuroleptic with pronounced antiemetic properties.[1]

The development of these compounds demonstrated the versatility of the butyrophenone scaffold and provided a range of therapeutic options for the management of psychosis.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The discovery of butyrophenones played a pivotal role in the formulation of the dopamine hypothesis of schizophrenia. Early research demonstrated a strong correlation between the clinical potency of antipsychotic drugs and their ability to block dopamine receptors.[10] Butyrophenones, particularly haloperidol, were found to be potent antagonists of the dopamine D2 receptor.[5]

The antipsychotic effects of butyrophenones are primarily attributed to their blockade of D2 receptors in the mesolimbic pathway of the brain.[11][12] Hyperactivity in this pathway is thought to be responsible for the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[11] By blocking D2 receptors, butyrophenones reduce dopaminergic neurotransmission in this pathway, thereby alleviating these symptoms.[12]

However, this D2 receptor blockade is not limited to the mesolimbic pathway. Antagonism of D2 receptors in other brain regions is associated with some of the characteristic side effects of typical antipsychotics:

-

Nigrostriatal Pathway: D2 blockade in this pathway, which is involved in motor control, can lead to extrapyramidal symptoms (EPS), including parkinsonism, dystonia, and akathisia.[4]

-

Tuberoinfundibular Pathway: Dopamine normally inhibits the release of prolactin from the pituitary gland. D2 antagonism in this pathway can lead to hyperprolactinemia.[4]

-

Mesocortical Pathway: Hypoactivity in this pathway is thought to contribute to the "negative" and cognitive symptoms of schizophrenia. D2 blockade by typical antipsychotics may exacerbate these symptoms.[11]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for several early and significant butyrophenone antipsychotics, providing a comparative overview of their receptor binding affinities and preclinical potency.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Butyrophenone Antipsychotics

| Compound | D2 | D3 | D4 | 5-HT2A | α1 | H1 |

| Haloperidol | 1.2 | 0.7 | 5.0 | 53 | 11 | 2,000 |

| Benperidol | 0.08 | - | - | 1.6 | 1.4 | 130 |

| Trifluperidol | 0.25 | - | - | 1.2 | 2.1 | 50 |

| Spiperone | 0.03 | 0.2 | 0.5 | 0.8 | 3.3 | 28 |

| Droperidol | 1.5 | - | - | 3.0 | 0.7 | 1.8 |

Table 2: Preclinical Potency of Butyrophenone Antipsychotics in Animal Models

| Compound | Animal Model | Endpoint | ED50 (mg/kg) |

| Haloperidol | Rat | Conditioned Avoidance Response | 0.04 |

| Haloperidol | Rat | Apomorphine-induced Stereotypy | 0.05 |

| Haloperidol | Rat | Catalepsy | 0.29 - 0.31 |

| Trifluperidol | Rat | Conditioned Avoidance Response | 0.01 |

| Benperidol | Rat | Conditioned Avoidance Response | 0.004 |

ED50 values represent the dose required to produce a 50% effect and are indicative of the drug's potency in these preclinical models of antipsychotic activity and side effects.[5][13]

Key Experimental Protocols

The development and characterization of butyrophenone antipsychotics relied on a variety of in vitro and in vivo experimental protocols. The following sections detail the methodologies for some of the most critical assays.

Dopamine D2 Receptor Radioligand Binding Assay

This in vitro assay is used to determine the affinity of a compound for the dopamine D2 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]spiperone) for binding to D2 receptors in a tissue preparation (e.g., rat striatum membranes or cells expressing cloned human D2 receptors). The amount of radioactivity bound to the receptors is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the binding affinity (Ki) of the test compound.

Detailed Methodology:

-

Membrane Preparation:

-

Rat striata are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 15 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous dopamine.

-

The suspension is centrifuged again, and the final pellet is resuspended in assay buffer. The protein concentration is determined using a method such as the Bradford assay.[6]

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate with a total volume of 200-1000 µL per well.[6]

-

To each well, the following are added in order: assay buffer, the membrane preparation, and either the test compound at various concentrations, buffer for total binding, or a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol) for determining non-specific binding.[6]

-

The reaction is initiated by adding the radioligand, such as [3H]spiperone, at a concentration close to its Kd (e.g., 0.2-0.5 nM).[14]

-

The plate is incubated at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[14][15]

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the test compound concentration.

-

The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Catalepsy Test in Rats

This in vivo assay is a widely used preclinical model to predict the likelihood of a compound to induce extrapyramidal symptoms (EPS) in humans.

Principle: Catalepsy is a state of motor immobility and failure to correct an externally imposed posture. Antipsychotics that are potent D2 receptor antagonists, such as haloperidol, induce catalepsy in rodents. The intensity and duration of the cataleptic state are measured to assess the compound's potential for causing EPS.

Detailed Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Drug Administration: The test compound or vehicle is administered to the animals, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Haloperidol (e.g., 1-2 mg/kg, i.p.) is often used as a positive control.[12]

-

Catalepsy Measurement (Bar Test):

-

At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the rat is tested for catalepsy.

-

The rat's forepaws are gently placed on a horizontal bar raised to a specific height (e.g., 9-12 cm) above the surface, with the hind paws remaining on the bench.[4][12]

-

A stopwatch is started, and the time until the rat removes both forepaws from the bar (descent latency) is recorded.[4][12]

-

A cut-off time is typically set (e.g., 180 seconds). If the rat remains on the bar for the entire cut-off period, that time is recorded.

-

The test can be repeated multiple times at each time point, with a short interval in between.[4]

-

-

Data Analysis:

-

The mean descent latency is calculated for each treatment group at each time point.

-

The data can be used to generate a dose-response curve and calculate the ED50 for catalepsy induction.

-

The results for the test compound are compared to those of the vehicle and the positive control (haloperidol).

-

Haase's Handwriting Test

Developed by H.J. Haase, this clinical test was used to quantify the fine motor side effects of neuroleptic drugs.

Principle: The test is based on the observation that the extrapyramidal effects of neuroleptics cause subtle changes in fine motor control, which can be detected in a person's handwriting. Specifically, these drugs can lead to micrographia (abnormally small handwriting), bradykinesia (slowness of movement), and rigidity, which manifest as changes in the size, speed, and fluency of writing.

Detailed Methodology:

-

Procedure:

-

Patients are asked to perform a series of standardized handwriting tasks. These tasks often include writing a specific sentence (e.g., "Today is a nice day"), drawing continuous loops, or writing repetitive letter patterns.[3][16]

-

The writing is done on a piece of paper, often with guidelines to control for size.[16]

-

In more modern applications, a digitizing tablet is used to capture the kinematic data of the pen movements, such as velocity, acceleration, and pressure.[16]

-

-

Parameters Measured:

-

Handwriting Size: The area of the writing or the height of the letters is measured. A reduction in size is indicative of micrographia.[16]

-

Writing Speed: The time taken to complete the writing task is measured. An increase in time indicates bradykinesia.[3]

-

Fluency: The smoothness of the pen strokes is analyzed. Less fluent, more jerky movements can indicate rigidity. This can be quantified by analyzing the number of velocity peaks in the kinematic data.[16]

-

-

Application in Drug Development:

-

The handwriting test was used to determine the "neuroleptic threshold," which Haase defined as the dose of a neuroleptic at which the first signs of fine motor impairment appear in the handwriting.[17]

-

This threshold was believed to correlate with the onset of the antipsychotic therapeutic effect.[17]

-

By titrating the dose of a new drug and monitoring the changes in handwriting, clinicians could estimate the optimal therapeutic dose that balanced efficacy with minimal side effects.

-

Chemical Synthesis of Butyrophenones

The synthesis of butyrophenones generally involves the alkylation of a 4-substituted piperidine with a γ-halobutyrophenone. The synthesis of haloperidol serves as a representative example.

Exemplary Synthesis of Haloperidol:

The synthesis of haloperidol can be achieved through a multi-step process:

-

Synthesis of 4-(4-chlorophenyl)piperidin-4-ol: This intermediate is prepared via a Grignard reaction between 4-chloro-bromobenzene and 1-benzyl-4-piperidone, followed by debenzylation.[7]

-

Synthesis of 4-chloro-4'-fluorobutyrophenone: This is typically prepared via a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.

-

Final Condensation: 4-(4-chlorophenyl)piperidin-4-ol is then alkylated with 4-chloro-4'-fluorobutyrophenone in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) to yield haloperidol.[6]

The synthesis of other butyrophenones, such as trifluperidol, follows a similar logic, with modifications in the starting materials to introduce the desired substituents.[7] For example, in the synthesis of trifluperidol, 3-bromobenzotrifluoride is used in the Grignard reaction instead of 4-chlorobromobenzene.[7]

Visualizations of Pathways and Workflows

Signaling Pathways

The primary mechanism of action of butyrophenone antipsychotics involves the blockade of dopamine D2 receptors. The following diagram illustrates the simplified dopamine signaling pathway and the point of intervention for these drugs.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experiments used in the development and characterization of butyrophenone antipsychotics.

Dopamine D2 Receptor Binding Assay Workflow

Catalepsy Test Workflow

Conclusion

The development of butyrophenone antipsychotics represents a landmark achievement in medicinal chemistry and psychopharmacology. The pioneering work of Paul Janssen and his team not only provided a new and effective class of drugs for the treatment of psychosis but also furnished the scientific community with invaluable tools to probe the neurobiology of these complex disorders. The strong correlation between the D2 receptor affinity of butyrophenones and their clinical potency was a cornerstone in establishing the dopamine hypothesis of schizophrenia, a framework that has guided antipsychotic drug discovery for decades. While the field has since evolved with the advent of atypical antipsychotics, the foundational principles discovered through the study of butyrophenones remain central to our understanding of antipsychotic pharmacology. This technical guide serves as a testament to the enduring legacy of this remarkable class of drugs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 3. Handwriting Movement Kinematics for Quantifying EPS in Patients Treated with Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalepsy test in rats [protocols.io]

- 5. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 7. Trifluperidol - Wikipedia [en.wikipedia.org]

- 8. Butyrophenone - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 12. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Handwriting Movement Analyses for Monitoring Drug-Induced Motor Side Effects in Schizophrenia Patients Treated with Risperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Enigmatic Role of Cloroperone in Schizophrenia Research: A Technical Overview

Disclaimer: Publicly available, detailed quantitative data and extensive clinical research specifically on cloroperone are scarce. This guide provides a technical overview of its expected role in schizophrenia research based on its classification as a butyrophenone antipsychotic. Data and protocols for the well-researched butyrophenone, haloperidol, are used as representative examples to infer the likely characteristics and research methodologies applicable to this compound.

Introduction

This compound is a typical antipsychotic belonging to the butyrophenone class of drugs. Structurally similar to the widely studied haloperidol, this compound is anticipated to share a core mechanism of action centered on dopamine D2 receptor antagonism. This technical guide synthesizes the expected pharmacological profile, relevant experimental protocols, and key signaling pathways pertinent to understanding the role of this compound and other butyrophenones in the context of schizophrenia research.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary antipsychotic effect of butyrophenones is attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The binding affinity for the D2 receptor is a critical determinant of the antipsychotic potency of these compounds.

Quantitative Data: A Comparative Perspective

Due to the limited availability of specific data for this compound, the following table presents the receptor binding affinities (Ki values in nM) for haloperidol, a representative butyrophenone, to provide a comparative context for the expected binding profile of this compound.

| Receptor | Haloperidol Ki (nM) | Expected this compound Profile |

| Dopamine D2 | ~1-2 | High affinity |

| Dopamine D1 | ~200-500 | Low to moderate affinity |

| Serotonin 5-HT2A | ~50-100 | Moderate affinity |

| Alpha-1 Adrenergic | ~10-20 | Moderate affinity |

| Histamine H1 | ~1000 | Low affinity |

| Muscarinic M1 | >1000 | Very low affinity |

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathways

The antagonism of the D2 receptor by butyrophenones like this compound disrupts the downstream signaling cascades normally initiated by dopamine. This primarily involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and modulation of other pathways such as the β-arrestin signaling cascade.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of a Typical Antipsychotic Agent

Disclaimer: Extensive literature searches did not yield specific in vivo experimental protocols, quantitative data, or detailed signaling pathway information for cloroperone. Therefore, the following application notes and protocols are representative examples for a typical antipsychotic agent, based on established methodologies for similar compounds like haloperidol. The data presented are illustrative and intended to serve as a template for experimental design.

I. Application Notes

In vivo studies are crucial for the preclinical evaluation of potential antipsychotic drugs. These studies aim to assess the compound's efficacy in animal models that mimic aspects of psychosis, as well as to characterize its pharmacological and pharmacokinetic profile. Key in vivo assays for antipsychotic drug development include behavioral tests to evaluate antipsychotic-like activity and potential for extrapyramidal side effects, and neurochemical analyses to determine the drug's impact on neurotransmitter systems.

This document outlines standard protocols for assessing a typical antipsychotic agent in rodent models. The described methods include the catalepsy test, apomorphine-induced stereotypy, the conditioned avoidance response, and in vivo microdialysis. These assays provide a comprehensive preclinical profile of a compound's potential as an antipsychotic therapeutic.

II. Experimental Protocols

A. Catalepsy Test in Rodents

The catalepsy test is widely used to assess the potential of a compound to induce extrapyramidal side effects, particularly parkinsonian-like motor deficits. This is often associated with potent D2 receptor antagonism.

1. Materials:

-

Test compound (e.g., a typical antipsychotic)

-

Vehicle solution (e.g., saline, 0.5% methylcellulose)

-

Male Wistar rats (200-250 g)

-

Horizontal bar apparatus (bar diameter ~1 cm, height ~10 cm)

-

Stopwatch

2. Procedure:

-

Acclimatize animals to the testing room for at least 1 hour before the experiment.

-

Administer the test compound or vehicle to the animals via the intended route (e.g., intraperitoneal, oral).

-

At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.

-

Start the stopwatch immediately.

-

Measure the time until the rat removes both paws from the bar. This is the catalepsy score.

-

A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.

B. Apomorphine-Induced Stereotypy in Rats

This model is used to evaluate the dopamine receptor blocking activity of a potential antipsychotic. Apomorphine, a non-selective dopamine agonist, induces stereotyped behaviors (e.g., sniffing, licking, gnawing). An effective antipsychotic will antagonize these effects.

1. Materials:

-

Test compound

-

Vehicle solution

-

Apomorphine hydrochloride (dissolved in saline with 0.1% ascorbic acid)

-

Male Sprague-Dawley rats (220-280 g)

-

Observation cages

-

Stopwatch

2. Procedure:

-

Acclimatize rats to the observation cages for at least 30 minutes.

-

Administer the test compound or vehicle.

-

After a specific pretreatment time (e.g., 60 minutes), administer apomorphine (e.g., 1.0 mg/kg, s.c.).

-

Immediately after apomorphine injection, observe and score the intensity of stereotyped behavior at regular intervals (e.g., every 10 minutes for 1 hour).

-

Use a standardized scoring system (see Table 2 for an example).

C. Conditioned Avoidance Response (CAR) in Rats

The CAR test is a predictive model for antipsychotic efficacy. It assesses the ability of a drug to suppress a learned avoidance response to an aversive stimulus.[1][2]

1. Materials:

-

Test compound

-

Vehicle solution

-

Male Wistar rats (250-300 g)

-

Two-way shuttle box with a grid floor capable of delivering a mild electric shock, equipped with a light or sound stimulus.

2. Procedure:

-

Training Phase:

-

Place a rat in the shuttle box.

-

Present a conditioned stimulus (CS), such as a light or tone, for a set duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

-

If the rat does not move, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA), is delivered through the grid floor for a short duration (e.g., 5 seconds) concurrently with the CS.

-

If the rat moves to the other compartment during the US, it is recorded as an escape response.

-

Conduct multiple trials per session (e.g., 30 trials with a 30-second inter-trial interval).

-

Train the rats daily until they reach a stable baseline of avoidance responses (e.g., >80% avoidance).

-

-

Testing Phase:

-

Administer the test compound or vehicle to the trained rats.

-

After the appropriate pretreatment time, place the rats in the shuttle box and conduct a test session identical to the training sessions.

-

Record the number of avoidance, escape, and no-response trials.

-

D. In Vivo Microdialysis for Neurotransmitter Assessment

In vivo microdialysis allows for the sampling of extracellular neurotransmitters in specific brain regions of freely moving animals, providing insights into the neurochemical effects of a drug.[3][4]

1. Materials:

-

Test compound

-

Vehicle solution

-

Male Sprague-Dawley rats (280-350 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., with a 2-4 mm membrane)

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF)

2. Procedure:

-

Surgery:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Connect the probe to the perfusion pump and fraction collector.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 2-3 hours) and collect baseline samples (e.g., every 20 minutes).

-

Administer the test compound or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Analysis:

-

Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, serotonin, and their metabolites) using HPLC-ECD.

-

Express the results as a percentage of the baseline neurotransmitter levels.

-

III. Data Presentation

Table 1: Effect of a Typical Antipsychotic on Catalepsy in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Catalepsy Score (seconds) at 60 min (Mean ± SEM) |

| Vehicle | - | 5.2 ± 1.8 |

| Typical Antipsychotic | 0.5 | 45.7 ± 8.3 |

| Typical Antipsychotic | 1.0 | 128.4 ± 15.1 |

| Typical Antipsychotic | 2.0 | 175.6 ± 4.4 |

| p < 0.05 compared to Vehicle |

Table 2: Effect of a Typical Antipsychotic on Apomorphine-Induced Stereotypy in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Stereotypy Score (Mean ± SEM) |

| Vehicle + Saline | - | 0.2 ± 0.1 |

| Vehicle + Apomorphine | 1.0 | 3.5 ± 0.4 |

| Typical Antipsychotic + Apomorphine | 1.0 | 1.8 ± 0.3 |

| Typical Antipsychotic + Apomorphine | 3.0 | 0.9 ± 0.2 |

| Typical Antipsychotic + Apomorphine | 10.0 | 0.3 ± 0.1 |

| p < 0.05 compared to Vehicle + Apomorphine. Stereotypy Scoring Scale: 0 = absent; 1 = intermittent sniffing; 2 = continuous sniffing; 3 = intermittent licking/gnawing; 4 = continuous licking/gnawing. |

Table 3: Effect of a Typical Antipsychotic on Conditioned Avoidance Response in Rats

| Treatment Group | Dose (mg/kg, i.p.) | % Avoidance Responses (Mean ± SEM) | % Escape Responses (Mean ± SEM) |

| Vehicle | - | 85.3 ± 4.1 | 12.5 ± 3.2 |

| Typical Antipsychotic | 0.1 | 42.1 ± 6.7 | 55.8 ± 5.9 |

| Typical Antipsychotic | 0.3 | 15.7 ± 3.9 | 80.2 ± 4.5 |

| Typical Antipsychotic | 1.0 | 5.2 ± 1.8 | 88.9 ± 3.1 |

| p < 0.05 compared to Vehicle |

Table 4: Effect of a Typical Antipsychotic on Extracellular Dopamine in the Striatum

| Time Post-Injection (min) | % Baseline Dopamine (Mean ± SEM) |

| -40 | 105.2 ± 8.3 |

| -20 | 98.7 ± 7.1 |

| Drug Administration | (1.0 mg/kg, s.c.) |

| 20 | 150.4 ± 12.5 |

| 40 | 289.1 ± 25.6 |

| 60 | 350.8 ± 30.1 |

| 80 | 310.5 ± 28.4 |

| 100 | 250.2 ± 22.9 |

| 120 | 180.6 ± 18.7 |

| *p < 0.05 compared to baseline |

IV. Mandatory Visualization

Caption: Simplified Dopamine Signaling Pathway and Antipsychotic Action.

Caption: General Experimental Workflow for Behavioral Assessments.

References

- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

Application Notes and Protocols for Preparing Cloroperone Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Cloroperone hydrochloride solutions in cell culture experiments. This compound is a dopamine D2 receptor antagonist and is utilized in neurological research.[1][2] Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results.

Properties and Storage of this compound Hydrochloride

Proper handling and storage of this compound hydrochloride are essential to maintain its stability and activity.

| Property | Value | Source |

| Molecular Weight | 424.34 g/mol | [1] |

| CAS Number | 55695-56-2 | [1] |

| Storage of Powder | -20°C for up to 3 years | [1] |

| Storage of Solution | -80°C for up to 1 year | [1] |

| Shipping | Ambient temperature or with blue ice | [1] |

| Solubility | Soluble in DMSO. A 10 mM stock solution in DMSO is recommended as a starting point. The exact solubility in mg/mL should be determined empirically. Insoluble in water. | [1] |

| Mechanism of Action | Dopamine D2 receptor antagonist.[2] |

Preparation of this compound Hydrochloride Stock Solution

A concentrated stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO) is recommended for use in cell culture. DMSO is a common solvent for water-insoluble compounds, however, high concentrations can be toxic to cells. Therefore, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%.

Materials:

-

This compound hydrochloride powder

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Calculate the required amount: To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = 10 mM * 424.34 g/mol * Volume (L)

-

For example, to prepare 1 mL of a 10 mM stock solution: Mass = 10 * 424.34 * 0.001 = 4.24 mg.

-

-

Weigh the powder: Accurately weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder.

-

Vortex: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[1]

-

Sterilization: Sterilization of the DMSO stock solution is generally not required as DMSO has inherent sterilizing properties.[1] For aqueous solutions, filtration through a 0.22 µm filter is recommended.[1]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Preparation of Working Solutions and Application in Cell Culture

The concentrated stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to perform serial dilutions to avoid precipitation of the compound.

Protocol:

-

Pre-warm reagents: Pre-warm the cell culture medium and the this compound hydrochloride stock solution to 37°C to minimize the risk of precipitation upon dilution.[1]

-

Intermediate dilution (optional but recommended): Prepare an intermediate dilution of the stock solution in DMSO or cell culture medium. For example, dilute the 10 mM stock solution 1:10 in pre-warmed medium to obtain a 1 mM solution.

-

Final dilution: Add the required volume of the intermediate or stock solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration. For instance, to achieve a final concentration of 1 µM in 2 mL of medium, add 2 µL of a 1 mM intermediate solution.

-

Mix thoroughly: Gently mix the final working solution by pipetting up and down before adding it to the cells.

-

Control group: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the cells treated with this compound.

Experimental Workflow and Functional Assay

A common application of a dopamine D2 receptor antagonist like this compound is to assess its effect on intracellular signaling pathways. The D2 receptor is a G-protein coupled receptor (GPCR) that, when activated by dopamine, inhibits adenylyl cyclase through a Gαi/o protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] An antagonist will block this effect.

Experimental Workflow:

Protocol for a Functional cAMP Assay:

This protocol outlines a method to measure the antagonistic effect of this compound on dopamine-induced inhibition of cAMP production.

Materials:

-

Cells expressing the dopamine D2 receptor (e.g., CHO-D2 or SH-SY5Y cells)

-

This compound hydrochloride working solutions

-

Dopamine solution (agonist)

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)

-

cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

-

Cell lysis buffer (compatible with the cAMP assay kit)

-

Plate reader capable of detecting the signal from the chosen cAMP assay

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.

-

Cell Starvation (optional): Depending on the cell line and assay sensitivity, you may need to starve the cells in serum-free medium for a few hours prior to the experiment.

-

Pre-treatment with this compound: Remove the culture medium and add the prepared working solutions of this compound at various concentrations. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Stimulation: Add a fixed concentration of dopamine (agonist) to all wells except the negative control. It is also common to include a co-treatment with forskolin to amplify the cAMP signal.

-

Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C to allow for the modulation of cAMP levels.

-

Cell Lysis: Stop the reaction by removing the medium and adding the cell lysis buffer provided with the cAMP assay kit.

-

cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP levels.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the dopamine-induced effect).

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the dopamine D2 receptor and the inhibitory effect of an antagonist like this compound.

References

Dosage Guidelines for Cloroperone in Rodent Models: Application Notes and Protocols

Disclaimer: Direct experimental data on the dosage of Cloroperone in rodent models is limited in publicly available scientific literature. The following application notes and protocols are based on data from structurally and functionally similar butyrophenone antipsychotics, namely Haloperidol and Bromperidol. These guidelines are intended to serve as a starting point for researchers, and optimal dosages for this compound should be determined empirically for each specific experimental context.

Introduction to Butyrophenone Antipsychotics in Rodent Research

This compound belongs to the butyrophenone class of typical antipsychotic drugs. The primary mechanism of action for this class of compounds is the antagonism of dopamine D2 receptors in the central nervous system.[1][2] In rodent models, these drugs are widely used to study the neurobiology of psychosis and to screen for novel antipsychotic medications. Their effects are typically assessed through a variety of behavioral assays that measure motor activity, anxiety-like behavior, and cognitive functions.

Dosage Summaries for Butyrophenone Analogs in Rodent Models

The following tables summarize dosages of Haloperidol and Bromperidol used in various rodent models and behavioral paradigms. These can be used as a reference for designing initial dose-response studies for this compound.

Table 1: Haloperidol Dosage Guidelines in Rodent Models

| Rodent Species | Strain | Administration Route | Dosage Range (mg/kg) | Observed Effects & Behavioral Assays |

| Rat | Wistar | Oral (in water) | 2.0/day | Assessed effects on memory and cholinergic neurons.[3] |

| Rat | Wistar | Subcutaneous (osmotic pump) | 0.25 - 0.5/day | Achieved 80% striatal dopamine D2-receptor occupancy.[4] |

| Rat | Sprague-Dawley | Intraperitoneal (i.p.) | 0.1 | Inhibition of motor activity.[5] |

| Rat | Not Specified | Central Infusion (NA) | 5.0 µg/µl | Impaired pup retrieval and nest building in maternal behavior studies.[6] |

| Mouse | CD-1 | Intraperitoneal (i.p.) | 0.6 - 20 | Dose-dependent induction of catalepsy; 10 mg/kg induced complete catalepsy.[7] |

| Mouse | Wild-type (WT) | Not Specified | ≥ 0.1 | Significant decrease in locomotor activity in the open field test.[8] |

| Mouse | BALB/c ByJ | Intraperitoneal (i.p.) | 0.125 - 0.25 | Investigated effects on vas deferens contractility after 21 days of treatment.[9] |

| Mouse | Not Specified | Subcutaneous (pellet) | 3.0/day | Used for studying Haloperidol-induced vacuous chewing movements and extrapyramidal side effects.[10] |

Table 2: Bromperidol Dosage Guidelines in Rodent Models

| Rodent Species | Strain | Administration Route | Dosage Range (mg/kg) | Observed Effects & Behavioral Assays |

| Rat | Wistar | Oral | Not Specified | Studied metabolic fate after oral administration.[11] |

| Rat | Not Specified | Subcutaneous (s.c.) | 0.01 - 0.08 | Dose-related inhibition in intracranial self-stimulation; ED50 of 0.041 mg/kg.[12] |

Experimental Protocols

Preparation and Administration of Butyrophenones

Vehicle Selection: Haloperidol has been dissolved in various vehicles for injection. A common method involves dissolving Haloperidol in a minimal amount of glacial acetic acid and then diluting it with saline, adjusting the pH to a physiologically acceptable range.[13] For oral administration, it can be dissolved in 0.1 M acetic acid and then diluted in drinking water.[3] For subcutaneous depot injections, oil-based vehicles like sesame oil or corn oil can be considered.[7] The choice of vehicle should always be validated for solubility and stability of the compound and tested for any behavioral effects on its own.

Protocol for Intraperitoneal (i.p.) Injection in Mice:

-

Preparation: Dissolve the butyrophenone compound in a suitable vehicle. For example, Haloperidol can be prepared for injection.[14] Ensure the final solution is sterile and at room temperature before injection.

-

Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.

-

Injection Site: The preferred injection site is the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.[14]

-

Injection: Insert a 25-27 gauge needle at a 30-40 degree angle. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Inject the solution slowly. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.[14]

Protocol for Subcutaneous (s.c.) Injection in Rats:

-

Preparation: Prepare the drug solution as described above.

-

Animal Restraint: Restrain the rat securely.

-

Injection Site: The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections.[15]

-

Injection: Pinch the skin to form a "tent." Insert a 21-26 gauge needle into the base of the tented skin.[15] Aspirate to check for blood. Inject the solution. The maximum volume per site is generally 5-10 ml.[16]

Behavioral Assays

Protocol for Open Field Test (Mouse):

-

Apparatus: A square or circular arena (e.g., 50x50 cm) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.[1][4]

-

Procedure:

-

Habituate the mouse to the testing room for at least 30-60 minutes before the test.

-

Gently place the mouse in the center or a corner of the open field arena.

-

Allow the mouse to explore the arena for a set period, typically 5-20 minutes.[1][4]

-

Record the session using a video camera mounted above the arena.

-

-

Data Analysis: Use automated tracking software to analyze the video recordings. Key parameters include:

-

Total distance traveled (locomotor activity).

-

Time spent in the center versus the periphery of the arena (anxiety-like behavior).

-

Number of entries into the center zone.

-

Rearing frequency.

-

Protocol for Catalepsy Bar Test (Rat):

-

Apparatus: A horizontal bar (e.g., 0.2 cm in diameter) fixed at a height that allows the rat's forepaws to rest on it while its hind paws remain on the surface (e.g., 4 cm high).[17]

-

Procedure:

-

Gently place both forepaws of the rat onto the horizontal bar.

-

Start a timer immediately.

-

Measure the "descent latency," which is the time it takes for the rat to remove both forepaws from the bar.

-

A cut-off time (e.g., 180 seconds) is typically set, at which point the rat is removed from the apparatus.

-

-

Data Analysis: The latency to descend is used as a measure of catalepsy. Longer latencies indicate a stronger cataleptic state, which is a characteristic extrapyramidal side effect of typical antipsychotics.

Protocol for Conditioned Avoidance Response (CAR) Test (Rat):

-

Apparatus: A two-compartment shuttle box with a connecting doorway. The floor of the box is a grid capable of delivering a mild electric footshock. The box is equipped with a conditioned stimulus (CS) generator (e.g., a light or a tone) and an unconditioned stimulus (US) generator (the footshock).

-

Procedure:

-

Training: Place the rat in one compartment. Present the CS for a fixed duration (e.g., 10 seconds), followed immediately by the US (e.g., a 0.8 mA footshock). If the rat moves to the other compartment during the CS presentation, the trial is recorded as an "avoidance" and the US is not delivered. If the rat moves after the US has started, it is recorded as an "escape." If the rat fails to move, the trial is a "failure to escape." Training consists of multiple trials.

-

Testing: After drug administration, the rat is placed back in the shuttle box and the procedure is repeated.

-

-

Data Analysis: The number of avoidances, escapes, and failures to escape are recorded. Antipsychotic drugs typically decrease the number of avoidance responses at doses that do not affect the escape response.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Butyrophenone Antipsychotics

Butyrophenones, as typical antipsychotics, primarily exert their therapeutic effects through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is thought to alleviate the positive symptoms of psychosis.[1][10]

References

- 1. Open field test for mice [protocols.io]

- 2. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavioral Testing - Open Field and Dyskinesia Scoring [protocols.io]

- 5. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 6. researchgate.net [researchgate.net]

- 7. dsv.ulaval.ca [dsv.ulaval.ca]

- 8. MPD: Crowley1: project protocol [phenome.jax.org]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. Catalepsy test in rats â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 11. cdn.pfizer.com [cdn.pfizer.com]

- 12. Haloperidol induced Parkinson’s disease mice model and motor-function modulation with Pyridine-3-carboxylic acid | Biomedical Research and Therapy [bmrat.org]

- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 14. researchgate.net [researchgate.net]

- 15. Catalepsy test in rats [protocols.io]

- 16. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 17. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cloroperone Administration in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of cloroperone, a butyrophenone antipsychotic. Due to the limited availability of specific preclinical data for this compound, this document leverages data from structurally and pharmacologically similar compounds, particularly other butyrophenones, to provide representative protocols and expected outcomes. All data presented should be considered illustrative and may require optimization for specific experimental conditions.

Pharmacological Profile and Mechanism of Action

This compound is a typical antipsychotic belonging to the butyrophenone class. Its primary mechanism of action is believed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is thought to mediate its antipsychotic effects. Additionally, like other typical antipsychotics, this compound may exhibit affinity for other receptors, including serotonin (5-HT) receptors, which can influence its side effect profile.

Receptor Binding Affinities

The following table summarizes representative receptor binding affinities (Ki values in nM) for butyrophenone antipsychotics at key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Haloperidol (nM) | Spiperone (nM) | Representative Butyrophenone (nM) |

| Dopamine D2 | 0.5 - 2.0 | 0.04 - 0.2 | < 5 |

| Dopamine D1 | 20 - 100 | 5 - 20 | 10 - 100 |

| Serotonin 5-HT2A | 3 - 20 | 0.1 - 1.0 | 1 - 20 |

| Serotonin 5-HT1A | >1000 | 100 - 500 | >100 |

Note: Data is compiled from various preclinical studies and should be used as a general guide.

Preclinical Animal Models and Efficacy Assessment

Several well-established animal models are used to evaluate the antipsychotic potential and extrapyramidal side effects of compounds like this compound.

Models for Antipsychotic Efficacy

-

Amphetamine- or Apomorphine-Induced Hyperlocomotion: These models induce a hyperdopaminergic state, leading to increased locomotor activity in rodents. Antipsychotics that block D2 receptors are expected to attenuate this hyperactivity.

-

Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to disrupt a learned avoidance behavior without impairing the escape response. Typical antipsychotics are known to suppress the avoidance response at doses that do not cause sedation.

Models for Extrapyramidal Side Effects (EPS)

-

Catalepsy Test: This is the most common model for predicting the propensity of an antipsychotic to induce Parkinsonian-like side effects. The test measures the time an animal maintains an externally imposed, awkward posture.

Representative Effective Doses (ED50) in Rodent Models

The following table provides estimated ED50 values for typical antipsychotics in common preclinical models.

| Preclinical Model | Endpoint | Representative ED50 (mg/kg, i.p.) in Rats |

| Amphetamine-Induced Hyperactivity | 50% reduction in hyperactivity | 0.05 - 0.2 |

| Conditioned Avoidance Response | 50% block of avoidance | 0.1 - 0.5 |

| Catalepsy (Bar Test) | Catalepsy induction in 50% of animals | 0.2 - 1.0[1][2] |

Experimental Protocols

Protocol for Assessment of Catalepsy in Rats

Objective: To evaluate the cataleptic effects of this compound as a predictor of extrapyramidal side effects.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., 0.9% saline with 1% Tween 80)

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)

-

Stopwatch

Procedure:

-

Acclimatize rats to the testing room for at least 1 hour before the experiment.

-

Prepare fresh solutions of this compound in the vehicle on the day of the experiment.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

-

At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the bar.

-

Start the stopwatch and measure the time until the rat removes both paws from the bar.

-

A cut-off time of 180 seconds is typically used.

-

The intensity of catalepsy is scored based on the time the posture is maintained.

Data Analysis:

-

Calculate the mean catalepsy score for each treatment group at each time point.

-

Determine the dose-response relationship and calculate the ED50 for catalepsy induction.

Pharmacokinetic Considerations

| Parameter | Representative Value (Human Data for Melperone) | Preclinical Implication |

| Half-life (t½) | ~3-6 hours (oral/parenteral)[3] | Dosing schedules should be designed to maintain adequate plasma concentrations. |

| Bioavailability (Oral) | ~60%[3] | Higher doses may be required for oral administration compared to parenteral routes to achieve similar systemic exposure. |

| Metabolism | Hepatic | Potential for drug-drug interactions and variability in response due to differences in metabolic enzyme activity. |

Protocol for a Preliminary Pharmacokinetic Study in Rats

Objective: To determine the basic pharmacokinetic profile of this compound in rats.

Materials:

-

This compound hydrochloride

-

Vehicle suitable for intravenous (i.v.) and oral (p.o.) administration

-

Male Sprague-Dawley rats with jugular vein catheters

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

LC-MS/MS or other suitable analytical method for this compound quantification

Procedure:

-

Fast rats overnight before dosing.

-

Intravenous Group: Administer a single i.v. bolus dose of this compound (e.g., 1 mg/kg) via the jugular vein catheter.

-

Oral Group: Administer a single oral gavage dose of this compound (e.g., 5 mg/kg).

-

Collect blood samples (approximately 0.2 mL) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours) into tubes containing anticoagulant.

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in plasma samples using a validated analytical method.

Data Analysis:

-

Plot plasma concentration versus time for both i.v. and p.o. groups.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance, and volume of distribution.

-

Determine the oral bioavailability.

Signaling Pathways

The primary signaling pathway affected by this compound is the dopamine D2 receptor pathway. As an antagonist, this compound blocks the binding of dopamine to D2 receptors, thereby inhibiting downstream signaling. This is thought to reduce the "positive" symptoms of psychosis.

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound. Due to the limited specific data on this compound, researchers should initially conduct dose-ranging studies to determine optimal concentrations for efficacy and to assess the potential for side effects. The provided protocols and representative data from other butyrophenones offer a solid starting point for these investigations. It is crucial to perform thorough pharmacokinetic analysis to understand the drug's disposition and to correlate plasma concentrations with behavioral effects.

References

- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of parenteral and oral melperone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Performance Liquid Chromatography Methods for the Quantification of Cloroperone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cloroperone. The protocols and data presented herein are intended as a robust starting point for method development and validation in a research or quality control setting.

Introduction